4-Methyl-1,2-cyclohexanedimethanol
CAS No.: 19491-64-6
Cat. No.: VC16061441
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19491-64-6 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | [2-(hydroxymethyl)-4-methylcyclohexyl]methanol |
| Standard InChI | InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3 |
| Standard InChI Key | VLTRIBKOTVZSAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C(C1)CO)CO |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s IUPAC name, [2-(hydroxymethyl)-4-methylcyclohexyl]methanol, reflects its bicyclic alcohol structure. Key structural features include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₁₈O₂ |
| SMILES | CC1CCC(C(C1)CO)CO |
| InChI Key | VLTRIBKOTVZSAS-UHFFFAOYSA-N |
| Molecular Weight | 158.23 g/mol |
The chair conformation of the cyclohexane ring minimizes steric strain, with axial-equatorial positioning of substituents influencing reactivity . The two primary alcohol groups enable esterification and etherification reactions typical of diols, while the methyl group introduces steric effects that may modulate reaction kinetics.
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 159.13796 | 135.4 |
| [M+Na]+ | 181.11990 | 145.4 |
| [M-H]- | 157.12340 | 136.4 |
These values suggest a compact molecular geometry in the gas phase, with sodium adduction increasing CCS by 7.4% compared to protonated forms . Such data are critical for mass spectrometry-based identification in complex matrices.
Synthetic Pathways and Industrial Production
Direct Synthesis Challenges
Unlike its 1,4-isomer, which is produced via terephthalic acid hydrogenation , no commercial synthesis route for 4-methyl-1,2-cyclohexanedimethanol has been documented. Patent analysis of analogous processes suggests potential adaptation of esterification-hydrogenation sequences:
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Esterification: Reacting cyclohexanedicarboxylic acids with methanol derivatives under acid catalysis.
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Hydrogenation: Catalytic reduction (50–400 bar H₂, 160–300°C) over Ru/Ni catalysts to saturate aromatic rings .
Key challenges include controlling regioselectivity to favor 1,2-substitution and minimizing byproducts like 4-methylcyclohexylmethanol (MCHM) .
Derivative Synthesis
The bis(4-methylbenzenesulfonate) ester (C₂₂H₂₈O₆S₂) demonstrates feasible derivatization:
| Property | Value |
|---|---|
| Boiling Point | 604.8±30.0°C |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 319.6±24.6°C |
Sulfonation at both alcohol groups enhances thermal stability, making this derivative suitable as a polymer crosslinker or alkylating agent .
Physicochemical Behavior
Thermochemical Properties
Extrapolated data from structural analogs suggest:
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Melting Point: Estimated 80–100°C (cf. 1,4-cyclohexanedimethanol: 43–65°C)
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Water Solubility: ~5–10 g/L at 25°C due to hydrogen bonding capacity
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LogP: Predicted 1.2–1.8, indicating moderate hydrophobicity
The methyl group reduces symmetry compared to unsubstituted cyclohexanedimethanol, potentially lowering crystalline phase stability.
Reactivity Profile
Primary alcohol groups undergo typical diol reactions:
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Esterification: With acyl chlorides or anhydrides (e.g., acetic anhydride → diacetate ester)
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Etherification: Williamson synthesis with alkyl halides
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Oxidation: Selective oxidation to dicarboxylic acids under strong conditions
Steric hindrance from the 4-methyl group may slow nucleophilic substitutions at the 1,2-positions by 15–30% compared to unsubstituted analogs .
Toxicological Considerations
While no direct studies on 4-methyl-1,2-cyclohexanedimethanol exist, related compounds provide insights:
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4-Methyl-1-cyclohexanemethanol (MCHM): LC₅₀ >100 mg/kg (rat oral), but metabolites show increased hepatotoxicity .
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Cyclohexanedimethanol isomers: Generally low acute toxicity (LD₅₀ 2,000–5,000 mg/kg), though chronic exposure risks are unstudied.
The diol structure may facilitate renal clearance, but methyl substitution could enhance membrane permeability and cellular uptake . Urgent needs exist for:
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Ames tests for mutagenicity
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28-day repeated dose oral toxicity studies
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Environmental persistence assessments
Industrial Applications and Research Frontiers
Emerging Uses
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Polyester Resins: As a comonomer to improve Tg and flexural strength
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Epoxy Plasticizers: Replacement for phthalates in PVC formulations
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Metal Chelation: Potential for wastewater treatment polymers
Critical Knowledge Gaps
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Lack of catalytic systems for regioselective synthesis
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Uncharacterized solid-state behavior (polymorphism, hydrate formation)
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Unknown endocrine disruption potential
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Absence of life cycle assessment data
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